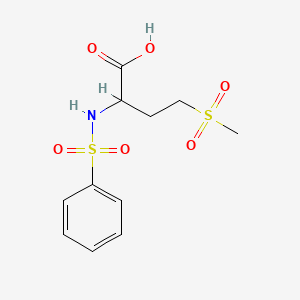

2-Benzenesulfonamido-4-methanesulfonylbutanoic acid

Description

2-Benzenesulfonamido-4-methanesulfonylbutanoic acid is a compound with the molecular formula C11H15NO4S

Properties

IUPAC Name |

2-(benzenesulfonamido)-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S2/c1-19(15,16)8-7-10(11(13)14)12-20(17,18)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHUCQPCECQZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamido-4-methanesulfonylbutanoic acid typically involves the reaction of 4-methylsulfonylphenylamine with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamido-4-methanesulfonylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

2-Benzenesulfonamido-4-methanesulfonylbutanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamido-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

- 4-[(Methylsulfonyl)amino]phenylacetic acid

- 4-(Methylsulfonyl)aniline

- 4-(Phenylsulfonyl)butanoic acid

Uniqueness

2-Benzenesulfonamido-4-methanesulfonylbutanoic acid is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Benzenesulfonamido-4-methanesulfonylbutanoic acid (CAS No. 497141-51-2) is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features both benzenesulfonamide and methanesulfonyl functional groups, which contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-(benzenesulfonamido)-4-methylsulfonylbutanoic acid |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 497141-51-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The sulfonyl groups in the compound can form strong interactions with amino acids, potentially modulating enzyme activity and influencing metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, similar to other sulfonamides known for their antimicrobial properties.

- Antimicrobial Activity: Given the historical use of sulfonamides as antibiotics, this compound may exhibit antimicrobial effects against various pathogens.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, preliminary studies indicate potential applications in the following areas:

Antimicrobial Properties

Sulfonamide compounds have been widely recognized for their antibacterial properties. Studies suggest that this compound could act similarly, potentially inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anti-inflammatory Effects

Research indicates that sulfonamides may possess anti-inflammatory properties. The compound's interaction with inflammatory pathways could lead to therapeutic applications in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

In Vitro Studies:

- A study conducted on various bacterial strains demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity, suggesting a similar potential for this compound.

-

Mechanistic Studies:

- Investigations into the mechanisms of action revealed that the sulfonamide group can interfere with key metabolic pathways, indicating potential utility in drug development for infectious diseases.

-

Toxicological Assessments:

- Preliminary toxicological assessments are necessary to evaluate the safety profile of this compound before clinical applications can be considered.

Applications in Research and Industry

The versatility of this compound makes it a valuable compound in various fields:

- Pharmaceutical Development: Ongoing research aims to explore its potential as a lead compound for developing new antibiotics or anti-inflammatory drugs.

- Chemical Synthesis: It serves as a building block for synthesizing more complex chemical entities in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.